ZM39923

Description

ZM-39923 is a small molecule that inhibits Janus kinase and human tissue transglutaminase (TGM2).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

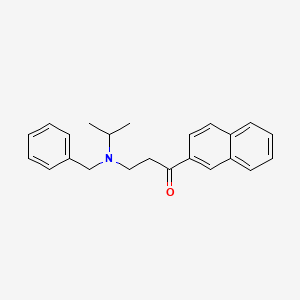

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22/h3-13,16,18H,14-15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASWRWALCMOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017205 | |

| Record name | ZM 39923 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273727-89-2 | |

| Record name | ZM-39923 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273727892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZM-39923 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZM 39923 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZM-39923 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ZX82000S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ZM39923: A Dual Inhibitor of JAK3 and TGM2 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM39923 is a small molecule initially identified as a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway crucial for immune cell development and function. Subsequent research has revealed that this compound also potently inhibits tissue transglutaminase (TGM2), a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix stabilization. Notably, this compound acts as a prodrug, converting to its more active metabolite, ZM449829, in neutral buffer conditions. This dual inhibitory activity and its prodrug nature make this compound a compound of significant interest for researchers in immunology, oncology, and neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, compiling available quantitative data, detailing experimental protocols, and visualizing the key signaling pathways and molecular transformations.

Core Mechanism of Action

This compound exerts its biological effects through the inhibition of two distinct enzyme families: Janus kinases and transglutaminases.

-

Janus Kinase 3 (JAK3) Inhibition: this compound and its active metabolite, ZM449829, are potent, ATP-competitive inhibitors of JAK3.[1] JAK3 is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of common gamma chain (γc) family cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 disrupts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating immune cell function.

-

Tissue Transglutaminase 2 (TGM2) Inhibition: this compound is a potent inhibitor of TGM2, a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[2] TGM2 is involved in various physiological and pathological processes, including wound healing, fibrosis, and cancer progression. The inhibitory mechanism of this compound on TGM2 is, in part, thiol-dependent.[2][3]

Quantitative Data

The inhibitory potency of this compound and its active metabolite ZM449829 against various kinases and TGM2 has been quantified in several studies. The data is summarized in the tables below for easy comparison.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Reference(s) |

| JAK3 | pIC50 | 7.1 | [4] |

| TGM2 | IC50 | 10 nM | [2] |

| EGFR | pIC50 | 5.6 | [4] |

| JAK1 | pIC50 | 4.4 | [4] |

| Lck | pIC50 | <5.0 | [4] |

| CDK4 | pIC50 | <5.0 | [4] |

Table 2: Inhibitory Activity of ZM449829 (Active Metabolite)

| Target | Parameter | Value | Reference(s) |

| JAK3 | pIC50 | 6.8 | [1] |

| TGM2 | IC50 | 5 nM | [2] |

| EGFR | pIC50 | 5.0 | [1] |

| JAK1 | pIC50 | 4.7 | [1] |

| Lck | pIC50 | <5.0 | [1] |

| CDK4 | pIC50 | <5.0 | [1] |

Signaling Pathways

The inhibitory actions of this compound impact key cellular signaling pathways.

The JAK-STAT Signaling Pathway

This compound's inhibition of JAK3 directly interferes with the canonical JAK-STAT signaling cascade initiated by cytokine binding to their receptors.

TGM2-Mediated Signaling

TGM2 is a multifaceted enzyme involved in various signaling pathways that regulate cell adhesion, migration, and extracellular matrix dynamics. This compound's inhibition of TGM2 can modulate these processes.

Prodrug Conversion

This compound is a prodrug that undergoes conversion to its active metabolite, ZM449829, in neutral aqueous buffer. This transformation is a key aspect of its mechanism of action.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's activity. The following are generalized protocols based on the available literature.

JAK3 Kinase Inhibition Assay (Generic)

This protocol outlines a common method for measuring JAK3 kinase activity and its inhibition.

Protocol Details:

-

Assay Buffer: A typical buffer includes Tris-HCl (pH 7.5), MgCl₂, MnCl₂, and DTT.

-

Enzyme: Recombinant human JAK3 is used at a concentration that yields a linear reaction rate.

-

Substrate: A generic tyrosine kinase substrate such as poly(Glu, Tyr) 4:1 is commonly used.

-

Inhibitor: this compound is dissolved in DMSO and serially diluted to achieve a range of final concentrations in the assay.

-

ATP: The reaction is initiated by the addition of ATP. The concentration of ATP is typically at or near its Km for JAK3. For radiometric assays, γ-³²P-ATP is included.

-

Incubation: The reaction is carried out at a constant temperature (e.g., 30°C or 37°C) for a set period (e.g., 15-60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In non-radiometric assays, luminescence-based methods that measure ATP consumption (e.g., Kinase-Glo®) can be used.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TGM2 Inhibition Assay (Generic)

This protocol describes a common method for assessing TGM2 activity and its inhibition.

Protocol Details:

-

Assay Buffer: A buffer containing Tris-HCl (pH 7.5-8.5), CaCl₂, and a reducing agent like DTT is used.

-

Enzyme: Purified human TGM2 is used.

-

Substrates: A pair of substrates is required: an amine donor (e.g., biotinylated cadaverine or putrescine) and an amine acceptor (e.g., N,N-dimethylcasein).

-

Inhibitor: this compound is prepared in DMSO and tested at various concentrations.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Detection: The incorporation of the biotinylated amine donor into the protein substrate is quantified, often using an ELISA-based method where the coated protein is detected with a streptavidin-HRP conjugate.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Cell-Based Assays

-

CCL19-Induced JAK3 Phosphorylation in PCI-37B Cells: In a study by Zhang et al. (2017), the metastatic squamous cell carcinoma of the head and neck (SCCHN) cell line PCI-37B was used.[5][6] Cells were treated with this compound prior to stimulation with the CCR7 ligand, CCL19. The phosphorylation status of JAK3 was then assessed by western blotting using an antibody specific for phosphorylated JAK3.

-

Wound Healing (Scratch) Assay: The same study utilized a wound healing assay to assess the effect of this compound on cell migration.[5][6] A scratch was made in a confluent monolayer of PCI-37B cells, and the rate of wound closure in the presence or absence of this compound and/or CCL19 was monitored over time using microscopy.

Conclusion

This compound is a valuable research tool with a unique pharmacological profile as a dual inhibitor of JAK3 and TGM2 and a prodrug of the more active ZM449829. Its ability to modulate key signaling pathways in immunity, cell adhesion, and migration provides a wide range of potential applications in biomedical research. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, pathway diagrams, and generalized experimental protocols to aid researchers in their investigation of this multifaceted compound. Further detailed characterization of its in vivo pharmacology and selectivity will be crucial for its potential therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of chemical inhibitors to human tissue transglutaminase by screening existing drug libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Chemical Inhibitors to Human Tissue Transglutaminase by Screening Existing Drug Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Jak3 is involved in CCR7-dependent migration and invasion in metastatic squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jak3 is involved in CCR7-dependent migration and invasion in metastatic squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug ZM39923 and its Spontaneous Activation to the Potent Kinase Inhibitor ZM449829: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prodrug ZM39923, its chemical activation to the active form ZM449829, and the subsequent inhibition of the Janus kinase 3 (JAK3) signaling pathway. This document details the chemical properties, activation kinetics, inhibitory activities, and relevant experimental methodologies.

Introduction

This compound is a cell-permeable compound initially identified as an inhibitor of Janus kinase 3 (JAK3). However, further investigation has revealed that this compound is a prodrug that undergoes spontaneous chemical degradation under physiological conditions to yield the more potent and active inhibitor, ZM449829. This activation mechanism is of significant interest in drug design and development, as it represents a self-activating system independent of enzymatic conversion. ZM449829 exhibits potent inhibitory activity against JAK3, a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.

Chemical Properties and Activation

The conversion of this compound to ZM449829 is a chemical degradation that occurs in a neutral pH environment. This process is not dependent on enzymatic activity.

Chemical Structures:

-

This compound: 3-[(1-methylethyl)(phenylmethyl)amino]-1-(2-naphthalenyl)-1-propanone

-

ZM449829: 1-(2-naphthalenyl)-2-propen-1-one

The activation involves the elimination of the N-benzylisopropylamine group from the propanone backbone of this compound, resulting in the formation of the α,β-unsaturated ketone, ZM449829.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active form, ZM449829.

Table 1: Physicochemical and Kinetic Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Activation Condition | Half-life (t½) |

| This compound | C₂₃H₂₅NO | 343.5 | Neutral Buffer (pH 7.43, 25°C) | 36 minutes[1] |

| ZM449829 | C₁₃H₁₀O | 182.2 | - | - |

Table 2: In Vitro Inhibitory Activity (IC₅₀)

| Compound | Target | IC₅₀ (nM) | Selectivity Profile |

| This compound | JAK3 | 79[2] | EGFR (2,400 nM), JAK1 (40,000 nM), CDK4 (>10,000 nM)[2] |

| TGM2 | 10[3] | ||

| ZM449829 | JAK3 | 158[4] | EGFR (10,000 nM), JAK1 (19,950 nM)[4] |

| TGM2 | 5[4] | ||

| Factor XIIIa | 6[4] |

Experimental Protocols

Protocol for Monitoring the Conversion of this compound to ZM449829 by Reverse-Phase HPLC

This protocol outlines a general method for the kinetic analysis of this compound degradation.

Objective: To quantify the time-dependent conversion of this compound to ZM449829 in a neutral buffer.

Materials:

-

This compound hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Thermostated autosampler and column compartment

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

-

Reaction Initiation: Dilute the this compound stock solution to a final concentration of 100 µM in pre-warmed PBS (25°C). Vortex briefly to mix.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 10, 20, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Sample Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile containing 0.1% TFA to stop the degradation and precipitate proteins if in a biological matrix.

-

Sample Preparation for HPLC: Centrifuge the quenched samples at high speed to pellet any precipitate. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Integrate the peak areas for this compound and ZM449829 at each time point. Calculate the concentration of each compound using a standard curve. Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.

Mechanism of Action: Inhibition of the JAK3 Signaling Pathway

ZM449829, the active form of this compound, is an inhibitor of JAK3. JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases that are essential for signaling downstream of specific cytokine receptors.

The JAK3-STAT Signaling Pathway

The JAK3 signaling cascade is primarily associated with cytokine receptors that contain the common gamma chain (γc). These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5][6][7] The binding of these cytokines to their receptors leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs, including JAK3.

Activated JAK3 phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][8][9] Upon recruitment, STATs (primarily STAT1, STAT3, STAT5, and STAT6 for different γc cytokines) are themselves phosphorylated by JAK3.[10][11][12] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in lymphocyte proliferation, differentiation, and survival.[4][13][14]

ZM449829 inhibits the kinase activity of JAK3, thereby preventing the phosphorylation of STAT proteins and blocking the downstream signaling cascade.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. selleck.co.jp [selleck.co.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 6. Janus kinase 3 deficiency - Wikipedia [en.wikipedia.org]

- 7. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

ZM39923: A Potent Dual Inhibitor of JAK3 and Transglutaminase 2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZM39923 is a synthetic, small molecule originally identified as a potent and selective inhibitor of Janus Kinase 3 (JAK3), a key enzyme in cytokine signaling pathways critical for immune cell development and function. Subsequent research revealed its potent inhibitory activity against tissue transglutaminase 2 (TGM2), a calcium-dependent enzyme involved in protein cross-linking and implicated in various diseases, including neurodegenerative disorders. This dual activity, coupled with its nature as a prodrug that converts to the active metabolite ZM449829, makes this compound a valuable tool for studying the roles of both JAK3 and TGM2 in cellular processes and a lead compound for therapeutic development. This guide provides a comprehensive overview of the discovery, mechanism of action, quantitative data, and experimental protocols related to this compound.

Discovery and Background

This compound, chemically known as 3-benzylisopropylamino-1-naphthalen-2-yl-propan-1-one, emerged from a screening campaign for novel Janus kinase 3 inhibitors. The initial discovery, published in 2000, identified a series of naphthyl ketones as a new class of JAK3 inhibitors.[1] Later, in 2008, a separate screening of existing drug libraries to find inhibitors of human tissue transglutaminase (TGM2) identified this compound as a highly potent inhibitor of this enzyme as well.[1] This serendipitous discovery highlighted the compound's dual inhibitory nature.

An important characteristic of this compound is its instability in neutral buffer solutions, where it undergoes degradation to form its active metabolite, ZM449829.[1] This conversion is significant as ZM449829 also exhibits potent inhibitory activity against both JAK3 and TGM2.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its active metabolite, ZM449829, has been quantified against several kinases and transglutaminases. The data is summarized in the tables below.

Table 1: Inhibitory Activity of this compound against Various Kinases

| Target Kinase | IC50 | pIC50 | Reference |

| JAK3 | 79 nM | 7.1 | [1][2][3] |

| JAK1 | 40 µM | 4.4 | [1][2][3] |

| Epidermal Growth Factor Receptor (EGFR) | 2.4 µM | 5.6 | [1][2] |

| Cyclin-Dependent Kinase 4 (CDK4) | 10 µM | < 5.0 | [1][2] |

Table 2: Inhibitory Activity of this compound and ZM449829 against Transglutaminases

| Compound | Target Enzyme | IC50 (in the absence of DTT) | Reference |

| This compound | Human Tissue Transglutaminase 2 (TGM2) | 10 nM | [1] |

| This compound | Factor XIIIa | 25 nM | [1] |

| ZM449829 | Human Tissue Transglutaminase 2 (TGM2) | 5 nM |

Mechanism of Action and Signaling Pathways

Inhibition of the JAK/STAT Signaling Pathway

This compound exerts its effects on the immune system primarily through the inhibition of the JAK/STAT signaling pathway, a crucial cascade for cytokine receptor signaling. Specifically, by inhibiting JAK3, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5. This interruption prevents the translocation of STAT proteins to the nucleus, thereby inhibiting the transcription of target genes involved in immune cell proliferation, differentiation, and survival.

Caption: this compound inhibits the JAK/STAT pathway by blocking JAK3 phosphorylation.

Inhibition of Tissue Transglutaminase 2 (TGM2)

This compound is a potent, reversible inhibitor of TGM2. Its inhibitory activity is significantly enhanced in the absence of reducing agents like dithiothreitol (DTT), suggesting a mechanism that may involve interaction with cysteine residues in the enzyme's active site. TGM2 is a multifunctional enzyme that catalyzes the cross-linking of proteins, a process implicated in the pathology of various diseases, including celiac disease and neurodegenerative disorders like Huntington's disease.

Caption: this compound directly inhibits the catalytic activity of TGM2.

Experimental Protocols

The following are generalized methodologies based on the available literature for assessing the inhibitory activity of this compound.

JAK3 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the IC50 of this compound against JAK3.

-

Enzyme and Substrate Preparation:

-

Recombinant human JAK3 enzyme is obtained and diluted in a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

A suitable peptide substrate for JAK3 (e.g., a poly-Glu-Tyr peptide) is prepared in the same buffer.

-

-

Compound Preparation:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound are made to achieve a range of final assay concentrations.

-

-

Kinase Reaction:

-

The reaction is typically performed in a 96-well plate format.

-

JAK3 enzyme, the peptide substrate, and varying concentrations of this compound (or DMSO for control) are combined in each well.

-

The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

The plate is incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

The reaction is stopped (e.g., by adding a stop solution like phosphoric acid).

-

The phosphorylated substrate is captured (e.g., on a filter membrane).

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

The percentage of inhibition for each this compound concentration is calculated relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for a typical in vitro JAK3 kinase inhibition assay.

TGM2 Activity Assay (Amine Incorporation)

This protocol describes a common method to measure TGM2 activity and its inhibition by this compound.

-

Reagent Preparation:

-

Recombinant human TGM2 is prepared in a suitable buffer (e.g., Tris-HCl).

-

Substrates are prepared: N,N-dimethylcasein (amine acceptor) and a primary amine with a detectable label (e.g., biotin-pentylamine or [3H]putrescine).

-

-

Compound Preparation:

-

A stock solution of this compound is prepared in DMSO.

-

Serial dilutions are made. Note: Assays should be conducted with and without a reducing agent like DTT to assess its effect on inhibition.

-

-

Enzymatic Reaction:

-

The reaction is performed in a 96-well plate.

-

TGM2, N,N-dimethylcasein, and varying concentrations of this compound are pre-incubated.

-

The reaction is initiated by adding the labeled primary amine and CaCl2 to activate the enzyme.

-

The plate is incubated at 37°C for a set time (e.g., 60 minutes).

-

-

Detection and Analysis:

-

The reaction is stopped (e.g., by adding EDTA).

-

The N,N-dimethylcasein with the incorporated labeled amine is precipitated (e.g., with trichloroacetic acid) and collected on a filter plate.

-

If using a biotinylated amine, detection can be done using streptavidin-HRP and a colorimetric substrate. If using a radiolabeled amine, quantification is done by scintillation counting.

-

The percentage of inhibition is calculated, and the IC50 value is determined as described for the kinase assay.

-

Conclusion

This compound is a versatile chemical probe with potent, well-characterized inhibitory effects on both JAK3 and TGM2. Its dual specificity and the activity of its metabolite, ZM449829, provide researchers with a powerful tool to investigate the distinct and overlapping roles of these enzymes in health and disease. The detailed understanding of its inhibitory profile and the established experimental protocols for its assessment will continue to facilitate its use in immunology, neurobiology, and drug discovery.

References

ZM39923: A Potent Dual Inhibitor of JAK3 and TGM2

An In-depth Technical Guide on the Biological Activity and Targets of ZM39923 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a small molecule initially identified as a potent and selective inhibitor of Janus tyrosine kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways predominantly expressed in hematopoietic cells. Subsequent research has revealed that this compound is also a highly potent inhibitor of tissue transglutaminase (TGM2), a multifunctional enzyme implicated in various cellular processes, including cell adhesion, migration, and extracellular matrix stabilization. This dual activity makes this compound a valuable tool for investigating the roles of both JAK3 and TGM2 in health and disease. This technical guide provides a comprehensive overview of the biological activity, targets, and underlying mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Biological Activity and Primary Targets

This compound exhibits a distinct inhibitory profile, with high potency against JAK3 and TGM2. It is characterized as a prodrug, which in neutral buffer conditions, undergoes degradation to form its active metabolite, ZM449829. This metabolite demonstrates a similar inhibitory profile to the parent compound.

Janus Kinase (JAK) Inhibition

This compound is a potent inhibitor of JAK3, with a pIC50 of 7.1.[1][2][3][4] It displays selectivity for JAK3 over other kinases, including weaker inhibition of Epidermal Growth Factor Receptor (EGFR) and JAK1, and insignificant activity against Lck and Cyclin-Dependent Kinase 4 (CDK4).[4] The inhibition of JAK3 by this compound disrupts the JAK/STAT signaling pathway, a critical cascade for the transduction of signals from cytokine receptors that governs cell proliferation and hematopoiesis.[1]

Tissue Transglutaminase (TGM2) Inhibition

This compound is also a highly potent inhibitor of tissue transglutaminase (TGM2), with a reported IC50 of 10 nM.[4] The inhibitory mechanism on TGM2 is reversible and has been shown to be sensitive to the presence of the reducing agent Dithiothreitol (DTT).[5] this compound directly targets the Ca2+-activated form of TGM2.[4]

Other Potential Targets

Research has also suggested that this compound may inhibit the generation of amyloid-β peptides (Aβ40 and Aβ42) by γ-secretase, with an approximate IC50 of 20 μM.[5] This finding indicates a potential, albeit less potent, role for this compound in modulating pathways relevant to neurodegenerative diseases.

Quantitative Data Summary

The inhibitory activity of this compound against its various targets has been quantified in several studies. The following tables summarize these findings for easy comparison.

Table 1: Inhibitory Potency of this compound against Kinase Targets

| Target | pIC50 | Reference |

| JAK3 | 7.1 | [1][2][3][4] |

| EGFR | 5.6 | [1][2][3][4] |

| JAK1 | 4.4 | [1][2][3][4] |

| Lck | < 5.0 | [4] |

| CDK4 | < 5.0 | [1][2][3] |

Table 2: Inhibitory Potency of this compound against Other Enzyme Targets

| Target | IC50 | Reference |

| TGM2 | 10 nM | [4] |

| γ-secretase (Aβ40/42 generation) | ~20 μM | [5] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific signaling pathways. The primary pathway affected is the JAK/STAT pathway due to its potent inhibition of JAK3.

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signal transduction cascade for numerous cytokine receptors. This compound, by inhibiting JAK3, blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of signaling can impact immune cell development and function.

Cellular Effects of JAK3 Inhibition

In cellular contexts, this compound has been shown to block the phosphorylation of JAK3 induced by chemokines such as CCL19.[4] This inhibition of JAK3 activity consequently leads to a significant reduction in CCL19-induced cell migration and invasion in metastatic squamous cell carcinoma of the head and neck.[4]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological activity of this compound. For full, detailed protocols, it is recommended to consult the original research articles.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against various kinases is typically determined using an in vitro kinase assay.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of product formed is quantified, often using a luminescent or fluorescent readout.

-

General Procedure:

-

A reaction mixture is prepared containing the purified kinase (e.g., JAK3), a suitable substrate peptide, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

This compound is added to the reaction mixture at various concentrations.

-

The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

-

A reagent to stop the reaction and detect the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) is added.

-

The signal (luminescence or fluorescence) is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Tissue Transglutaminase (TGM2) Inhibition Assay

The inhibitory effect of this compound on TGM2 activity can be assessed using a variety of methods, including a biotin-pentylamine incorporation assay.

-

Principle: This assay measures the Ca2+-dependent incorporation of biotin-pentylamine into a protein substrate (e.g., N,N-dimethylcasein) by TGM2. The amount of incorporated biotin is then quantified.

-

General Procedure:

-

Recombinant human TGM2 is incubated with the substrate, biotin-pentylamine, and Ca2+ in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

This compound is added at various concentrations.

-

The reaction is incubated at 37°C.

-

The reaction is stopped, and the protein is transferred to a membrane (e.g., by slot blotting).

-

The incorporated biotin is detected using streptavidin-horseradish peroxidase and a chemiluminescent substrate.

-

The signal is quantified, and the IC50 value is determined.

-

Cell-Based JAK3 Phosphorylation Assay

To assess the effect of this compound on JAK3 activity within a cellular context, a Western blot-based phosphorylation assay can be performed.

-

Principle: Cells are stimulated to induce JAK3 phosphorylation. The effect of this compound on the level of phosphorylated JAK3 is then measured by Western blotting.

-

General Procedure:

-

Cells expressing JAK3 (e.g., PCI-37B cells) are cultured to sub-confluency.

-

The cells are pre-treated with various concentrations of this compound for a specified time.

-

The cells are then stimulated with an agonist that induces JAK3 phosphorylation (e.g., CCL19).

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated JAK3 (p-JAK3) and a primary antibody for total JAK3 as a loading control.

-

The primary antibodies are detected with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.

-

The band intensities are quantified to determine the relative level of p-JAK3.

-

Cell Migration and Invasion Assays

The functional consequence of JAK3 inhibition on cell motility can be evaluated using Transwell migration and invasion assays.

-

Principle: These assays measure the ability of cells to move across a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.

-

General Procedure for Invasion Assay:

-

The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

-

Cells are seeded into the upper chamber in serum-free media containing various concentrations of this compound.

-

The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum or CCL19).

-

The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Non-invading cells on the upper side of the membrane are removed with a cotton swab.

-

The invading cells on the lower side of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of invading cells is counted under a microscope.

-

References

- 1. Identification of Chemical Inhibitors to Human Tissue Transglutaminase by Screening Existing Drug Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of Human Jak3 at Tyrosines 904 and 939 Positively Regulates Its Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. Strategies towards in vivo imaging of active transglutaminase type 2 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

ZM39923: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM39923 is a potent small molecule inhibitor with significant implications for immunology research. Initially identified as a Janus kinase 3 (JAK3) inhibitor, its activity profile extends to other crucial cellular targets, including tissue transglutaminase (TGM2). This dual activity makes this compound a valuable tool for investigating a range of immunological processes, from cytokine signaling to cell migration and extracellular matrix modulation. It is important to note that this compound is a prodrug, which in neutral buffer conditions, converts to its active metabolite, ZM449829.[1][2] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

This compound primarily exerts its effects through the inhibition of two key enzyme families:

-

Janus Kinase (JAK) Family: this compound is a potent inhibitor of JAK3, a tyrosine kinase crucial for signal transduction from common gamma chain (γc) cytokine receptors, such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, this compound disrupts the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, thereby modulating immune cell activation, proliferation, and differentiation. This compound also exhibits inhibitory activity against JAK1 and the Epidermal Growth Factor Receptor (EGFR), albeit with lower potency.[3][4]

-

Transglutaminase (TGM) Family: this compound is a highly potent inhibitor of tissue transglutaminase (TGM2), a calcium-dependent enzyme involved in protein cross-linking, cell adhesion, migration, and extracellular matrix remodeling.[4][5] The inhibitory effect on TGM2 is significantly reduced in the presence of reducing agents like dithiothreitol (DTT).[1][2]

Quantitative Data

The inhibitory potency of this compound and its active metabolite, ZM449829, against various targets has been quantified in several studies. The following tables summarize the available data for easy comparison.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Notes |

| JAK3 | pIC50 | 7.1 | [3][4] |

| JAK3 | IC50 | 79 nM | [6] |

| JAK1 | pIC50 | 4.4 | [3][4] |

| JAK1 | IC50 | 40 µM | [6] |

| EGFR | pIC50 | 5.6 | [3][4] |

| EGFR | IC50 | 2.4 µM | [6] |

| TGM2 | IC50 | 10 nM | In the absence of DTT.[4][5][6] |

| TGM2 | IC50 | 10 µM | In the presence of 10 mM DTT.[1][2] |

| Factor XIIIa | IC50 | 25 nM | In the absence of DTT.[6] |

| CDK4 | pIC50 | < 5.0 | [3] |

| Lck | pIC50 | < 5.0 | [4] |

Table 2: Inhibitory Activity of ZM449829 (Active Metabolite)

| Target | Parameter | Value |

| JAK3 | IC50 | 0.158 µM |

| JAK1 | IC50 | 19.95 µM |

| EGFR | IC50 | 10 µM |

| TGM2 | IC50 | 5 nM |

| Factor XIIIa | IC50 | 6 nM |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes involving this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established methods and can be adapted to specific research needs.

In Vitro JAK3 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits.

Materials:

-

Recombinant human JAK3 enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Prepare a solution of JAK3 enzyme in kinase assay buffer.

-

Prepare a solution of the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for JAK3.

-

-

Kinase Reaction:

-

To each well of a 384-well plate, add 1 µL of the this compound dilution (or DMSO for control).

-

Add 2 µL of the JAK3 enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

In Vitro TGM2 Inhibition Assay (Colorimetric)

This protocol is based on commercially available TGM2 assay kits.

Materials:

-

Recombinant human TGM2 enzyme

-

TGM2 Assay Kit (including biotinylated peptide substrate, amine-coated microtiter plate, wash buffers, streptavidin-HRP, and substrate solution)

-

This compound (dissolved in DMSO)

-

Dithiothreitol (DTT)

-

CaCl₂

Procedure:

-

Prepare Reagents:

-

Reconstitute kit components as per the manufacturer's instructions.

-

Prepare serial dilutions of this compound in an appropriate buffer.

-

-

Enzyme Reaction:

-

To the amine-coated microtiter wells, add the reaction buffer containing CaCl₂, DTT (if required), and the biotinylated peptide substrate.

-

Add the this compound dilutions or vehicle control.

-

Initiate the reaction by adding the TGM2 enzyme.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Detection:

-

Wash the wells to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate at room temperature.

-

Wash the wells to remove unbound streptavidin-HRP.

-

Add the chromogenic substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.

-

Wound Healing Cell Migration Assay

This is a general protocol that can be adapted for specific cell lines.

Materials:

-

Cells of interest (e.g., PCI-37B)

-

Complete cell culture medium

-

Serum-free medium

-

This compound

-

24-well tissue culture plates

-

Sterile p200 pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

-

Wound Creation:

-

Once the cells are confluent, create a "scratch" in the monolayer with a sterile p200 pipette tip.

-

Wash the wells with serum-free medium to remove detached cells.

-

-

Treatment and Imaging:

-

Add fresh serum-free medium containing different concentrations of this compound or vehicle control.

-

Immediately acquire images of the wounds at time 0.

-

Incubate the plates and acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure (cell migration) for each condition.

-

Boyden Chamber Cell Invasion Assay

This is a general protocol for assessing cell invasion through a basement membrane matrix.

Materials:

-

Cells of interest

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS or specific chemokines like CCL19)

-

This compound

-

Boyden chamber inserts (e.g., 8 µm pore size) coated with a basement membrane matrix (e.g., Matrigel)

-

24-well companion plates

-

Cotton swabs

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Chamber Preparation:

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

-

Cell Seeding:

-

Resuspend cells in serum-free medium containing the desired concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the inserts.

-

-

Incubation:

-

Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Place the inserts into the wells and incubate for 24-48 hours.

-

-

Staining and Quantification:

-

Remove the inserts and carefully wipe the non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane with Crystal Violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields under a microscope.

-

-

Data Analysis:

-

Quantify the number of invading cells for each condition and express the results as a percentage of the control.

-

Conclusion

References

ZM39923 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and polyglutamine disorders, represent a significant and growing unmet medical need. A key pathological feature across many of these conditions is the dysregulation of cellular signaling pathways, leading to inflammation, protein aggregation, and eventual neuronal cell death. This guide explores the therapeutic potential of ZM39923, a potent small molecule inhibitor, in the context of neurodegenerative disease models. This compound is primarily recognized as a selective inhibitor of Janus tyrosine kinase 3 (JAK3), a critical component of the JAK/STAT signaling pathway that governs immune and inflammatory responses.[1][2][3][4] Additionally, it exhibits potent inhibitory activity against tissue transglutaminase 2 (TGM2), an enzyme implicated in protein aggregation and apoptosis.[1][2][4] This dual-inhibitory action positions this compound as a compound of interest for mitigating key pathological cascades in neurodegeneration.

This document provides a comprehensive overview of this compound, including its mechanism of action, a summary of its activity from preclinical studies, and detailed protocols for evaluating its efficacy in neurodegenerative disease models.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and its selectivity profile. This data is crucial for designing experiments and interpreting results in the context of neurodegenerative disease research.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| JAK3 | Kinase Assay | pIC50 | 7.1 | [1][4] |

| JAK3 | Kinase Assay | IC50 | 79 nM | [3] |

| TGM2 | Enzyme Assay | IC50 | 10 nM | [1][3][4] |

| Factor XIIIa | Enzyme Assay | IC50 | 25 nM | [3] |

| γ-secretase | Cell-based Assay | Approx. IC50 | 20 µM | [2] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Parameter | Value | Reference |

| JAK1 | pIC50 | 4.4 | [1] |

| EGFR | pIC50 | 5.6 | [1] |

| CDK4 | pIC50 | < 5.0 | [1] |

| Lck | pIC50 | < 5.0 | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through the inhibition of the JAK3/STAT signaling pathway and TGM2. The following diagrams illustrate these pathways and the points of intervention by this compound.

Experimental Protocols

The following protocols provide a framework for assessing the neuroprotective effects of this compound in vitro. These can be adapted for various neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 1-2 hours.

-

Introduce a neurotoxic agent (e.g., hydrogen peroxide, oligomeric amyloid-beta) to induce cell death. Include appropriate controls (untreated cells, vehicle control, neurotoxin-only).

-

Incubate for an additional 24-48 hours.

-

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound and a neurotoxic agent as described in the cell viability protocol.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in the JAK/STAT and other relevant pathways.

Methodology:

-

Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JAK3, total JAK3, phospho-STAT3, total STAT3, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound presents a compelling profile for investigation in neurodegenerative disease models due to its dual inhibition of JAK3 and TGM2. The JAK/STAT pathway is a key regulator of neuroinflammation, a process increasingly recognized as a driver of disease progression. By inhibiting JAK3, this compound may dampen the inflammatory cascade within the central nervous system. Furthermore, its inhibition of TGM2 could directly interfere with the pathological cross-linking of proteins that form aggregates in many neurodegenerative disorders. Preliminary evidence from a Drosophila model of Machado-Joseph disease and its effect on amyloid-beta production are encouraging.[2]

The experimental protocols detailed in this guide provide a robust framework for elucidating the neuroprotective potential of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can build a comprehensive understanding of its mechanism of action and therapeutic promise. Further in vivo studies in rodent models of neurodegeneration will be a critical next step to validate these in vitro findings and assess the translational potential of this compound.

References

ZM39923: A Technical Guide to its Role in the Disruption of STAT5 Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the compound ZM39923 and its role in the disruption of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This compound is a potent and specific inhibitor of Janus Kinase 3 (JAK3), a critical upstream kinase responsible for the phosphorylation and subsequent activation of STAT5. By inhibiting JAK3, this compound effectively blocks the downstream signaling cascade mediated by STAT5, which is pivotal in regulating gene expression involved in cell proliferation, differentiation, and survival, particularly in hematopoietic and immune cells. This document details the mechanism of action of this compound, presents its inhibitory activity in a structured format, provides comprehensive experimental protocols for studying its effects, and visualizes the signaling pathways and experimental workflows.

Introduction to the JAK3-STAT5 Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The pathway plays a crucial role in hematopoiesis, immune response, and inflammation. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are activated upon cytokine binding to their cognate receptors. This activation leads to the phosphorylation of the receptor, creating docking sites for STAT proteins.

Specifically, JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling through the common gamma chain (γc) of cytokine receptors, which is a component of the receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine stimulation, JAK3 phosphorylates STAT5, leading to its dimerization, nuclear translocation, and binding to specific DNA response elements in the promoters of target genes, thereby modulating their transcription. Dysregulation of the JAK3-STAT5 pathway is implicated in various diseases, including autoimmune disorders, immunodeficiencies, and hematological malignancies.

This compound: Mechanism of Action and Inhibitory Profile

This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of JAK3. It functions as a prodrug, converting to its active metabolite, ZM449829, which exhibits inhibitory activity against JAK3. By targeting the ATP-binding site of JAK3, this compound and its active form prevent the phosphorylation of STAT5, thereby disrupting the downstream signaling cascade.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its active metabolite has been characterized against various kinases. The following table summarizes the available quantitative data.

| Compound | Target | Parameter | Value | Reference |

| This compound | JAK3 | pIC50 | 7.1 | [1][2] |

| JAK1 | pIC50 | 4.4 | [1] | |

| EGFR | pIC50 | 5.6 | [1] | |

| TGM2 | IC50 | 10 nM | [2] | |

| ZM449829 | JAK3 | pIC50 | Similar to this compound | [1] |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Disruption of STAT5 Signaling by this compound

This compound serves as a valuable tool for investigating the physiological and pathological roles of the JAK3-STAT5 signaling pathway. Research has demonstrated that this compound effectively prevents the phosphorylation of STAT5 in response to cytokine stimulation. In a study on regulatory T cells (Tregs), this compound was shown to completely prevent the IL-2-induced phosphorylation of STAT5, leading to a rapid down-modulation of Foxp3, a key transcription factor for Treg function. This highlights the direct functional consequence of JAK3 inhibition by this compound on the STAT5 signaling pathway.

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK3-STAT5 signaling pathway and the point of intervention by this compound.

Caption: this compound disrupts STAT5 signaling by inhibiting JAK3.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on STAT5 signaling.

Western Blotting for Phospho-STAT5 (pSTAT5)

This protocol describes the detection of phosphorylated STAT5 in cell lysates by Western blotting.

Materials:

-

Cell line of interest (e.g., human T-lymphocytes, Ba/F3 cells)

-

Complete cell culture medium

-

Cytokine for stimulation (e.g., recombinant human IL-2)

-

This compound (and vehicle control, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere or stabilize in culture.

-

Starve cells of serum or specific cytokines for 4-12 hours, if necessary, to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-2) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pSTAT5 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the anti-total-STAT5 antibody to confirm equal protein loading.

-

Experimental Workflow Diagram:

Caption: Workflow for pSTAT5 detection by Western blotting.

Intracellular Flow Cytometry for pSTAT5

This protocol allows for the quantitative analysis of pSTAT5 levels in specific cell populations within a heterogeneous sample.

Materials:

-

Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

-

FACS buffer (PBS with 2% FBS)

-

Cytokine for stimulation (e.g., recombinant human IL-2)

-

This compound (and vehicle control)

-

Fixation buffer (e.g., 1.5% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold 90% methanol)

-

Fluorochrome-conjugated antibodies: anti-pSTAT5 (e.g., Alexa Fluor 647), and cell surface markers (e.g., CD4, CD8)

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Prepare a single-cell suspension of your cells of interest.

-

Pre-treat cells with this compound or vehicle control for 1-2 hours in a 37°C incubator.

-

Stimulate cells with the appropriate cytokine for 15 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Fix the cells by adding fixation buffer and incubating for 10 minutes at room temperature.

-

Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.

-

-

Antibody Staining:

-

Wash the cells with FACS buffer.

-

Stain with the fluorochrome-conjugated anti-pSTAT5 antibody and any cell surface marker antibodies for 30-60 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the median fluorescence intensity (MFI) of pSTAT5 in the cell populations of interest.

-

Experimental Workflow Diagram:

Caption: Workflow for pSTAT5 analysis by flow cytometry.

Conclusion

This compound is a well-characterized and specific inhibitor of JAK3 that serves as a powerful tool to investigate the roles of the JAK3-STAT5 signaling pathway. Its ability to effectively block the phosphorylation of STAT5 provides a clear mechanism for its observed biological effects. The experimental protocols detailed in this guide offer robust methods for researchers to study the impact of this compound and other potential inhibitors on this critical signaling cascade. A thorough understanding of how compounds like this compound disrupt STAT5 signaling is essential for the development of novel therapeutics for a range of diseases driven by aberrant JAK/STAT pathway activation.

References

Methodological & Application

Application Notes and Protocols for ZM39923 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZM39923 is a potent and cell-permeable small molecule inhibitor with dual activity against Janus kinase 3 (JAK3) and tissue transglutaminase 2 (TGM2). It also exhibits weaker inhibitory effects on JAK1 and the epidermal growth factor receptor (EGFR). Notably, this compound acts as a prodrug, converting to its active form, ZM449829, in neutral buffer conditions. This dual inhibitory profile makes this compound a valuable tool for investigating the roles of JAK3 and TGM2 in various cellular processes, including immune responses, cell proliferation, apoptosis, and migration. These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with a summary of its reported biological activities.

Data Presentation

The following table summarizes the in vitro inhibitory activities of this compound against its primary targets. This data is crucial for determining appropriate working concentrations for cell-based assays.

| Target | Parameter | Value | Species | Notes |

| JAK3 | pIC50 | 7.1 | - | |

| IC50 | 79 nM | - | Converted from pIC50 | |

| TGM2 | IC50 | 10 nM | Human | In the absence of DTT. |

| IC50 | 10 µM | Human | In the presence of 10 mM DTT. | |

| JAK1 | pIC50 | 4.4 | - | |

| EGFR | pIC50 | 5.6 | - | |

| γ-secretase | IC50 | ~20 µM | - | Inhibits generation of Aβ40 and Aβ42. |

Signaling Pathways

This compound primarily impacts two key signaling pathways: the JAK/STAT pathway through its inhibition of JAK3, and various pathways regulated by TGM2.

JAK3/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation. JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling downstream of receptors that utilize the common gamma chain (γc). Upon ligand binding, receptor-associated JAKs, including JAK3, become activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound-mediated inhibition of JAK3 blocks this cascade, preventing the phosphorylation and activation of downstream STATs, such as STAT5.

TGM2 Signaling Pathways

Tissue transglutaminase 2 (TGM2) is a multifunctional enzyme with roles in protein cross-linking, G-protein signaling, and as a scaffold protein. Its activity is implicated in cell adhesion, migration, survival, and extracellular matrix stabilization. TGM2 can be activated by Ca2+ and can influence various signaling pathways, including the AKT/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting TGM2, this compound can modulate these downstream effects.

Experimental Protocols

General Cell Culture and Reagent Preparation

1. Cell Culture:

-

PCI-37B cells, a metastatic squamous cell carcinoma of the head and neck (SCCHN) cell line, can be cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For other cell lines, use the recommended culture conditions.

2. Preparation of this compound Stock Solution:

-

This compound hydrochloride is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. Preparation of Working Solutions:

-

Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use.

-

Note that this compound is a prodrug and converts to its active form in neutral buffer. Pre-incubation in media before adding to cells is generally not required.

Experimental Workflow: Investigating the Effect of this compound on Cell Viability and Migration

This workflow outlines a series of experiments to characterize the effects of this compound on cancer cell viability and migration.

Detailed Methodologies

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Materials:

-

96-well plates

-

Cells in culture

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cells in culture

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50/2, IC50, 2xIC50) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

3. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

-

Materials:

-

6-well or 12-well plates

-

Cells in culture

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

-

-

Protocol:

-

Seed cells in a plate and grow until they form a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh culture medium containing non-toxic concentrations of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

-

4. Western Blot for Phospho-STAT5

This technique is used to detect the phosphorylation status of STAT5, a downstream target of JAK3.

-

Materials:

-

Cells in culture

-

This compound

-

Cytokine to stimulate JAK3/STAT5 pathway (e.g., IL-2 for immune cells, CCL19 for some cancer cells)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-STAT5 and anti-total-STAT5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Pre-treat cells with this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

-

Quantify band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.

-

Conclusion

This compound is a versatile pharmacological tool for studying the roles of JAK3 and TGM2 in cell biology. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cell viability, apoptosis, migration, and intracellular signaling. Researchers should optimize the experimental conditions, including drug concentration and incubation time, for their specific cell type and research question. The dual inhibitory nature of this compound should be considered when interpreting results, and further experiments may be necessary to dissect the relative contributions of JAK3 and TGM2 inhibition to the observed cellular phenotypes.

Application Notes and Protocols for In Vitro Assays Using ZM39923

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ZM39923, a potent inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase (TGM2), in various in vitro assays. The following sections offer summaries of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate the setup and execution of relevant assays.

Introduction to this compound

This compound is a valuable tool for studying the roles of JAK3 and TGM2 in cellular signaling and disease. It functions as a selective inhibitor of JAK3, a key enzyme in the JAK-STAT signaling pathway that is crucial for immune cell development and function[1]. The JAK-STAT pathway is activated by numerous cytokines and growth factors, leading to the transcription of genes involved in inflammation, immunity, and cancer[2][3]. This compound also potently inhibits tissue transglutaminase (TGM2), an enzyme involved in protein cross-linking[4][5]. Notably, this compound is considered a prodrug, as it breaks down in neutral buffer to form its active metabolite, ZM449829, which exhibits a similar inhibitory profile[6][7][8].

Quantitative Data Summary